3-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol
Description
3-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining pyrido[3,4-d]pyrimidine and thiophene moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c19-12(13-2-1-7-20-13)4-6-16-14-10-3-5-15-8-11(10)17-9-18-14/h1-3,5,7-9,12,19H,4,6H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFIDHABEUFSPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC2=NC=NC3=C2C=CN=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrido[3,4-d]pyrimidine Core: The pyrido[3,4-d]pyrimidine core can be synthesized through the condensation of appropriate pyridine and pyrimidine derivatives. This step often involves cyclization reactions under acidic or basic conditions.
Introduction of Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the pyrido[3,4-d]pyrimidine core.
Attachment of Thiophene Moiety: The thiophene ring is attached through coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Formation of Propanol Side Chain:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrido[3,4-d]pyrimidine core, potentially reducing double bonds or nitro groups if present.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrido[3,4-d]pyrimidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides, amines, and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrido[3,4-d]pyrimidine core.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise in biological assays as an inhibitor of specific enzymes and receptors.
Medicine: The compound is being investigated for its anticancer properties, particularly as an inhibitor of cyclin-dependent kinases (CDKs) and other protein kinases
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol involves its interaction with molecular targets such as protein kinases. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: A related compound with a different arrangement of nitrogen atoms, also studied for its biological activities.
Quinazoline: A compound with a fused pyrimidine ring, widely used in medicinal chemistry for its kinase inhibitory properties.
Uniqueness
3-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol is unique due to its combination of pyrido[3,4-d]pyrimidine and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
